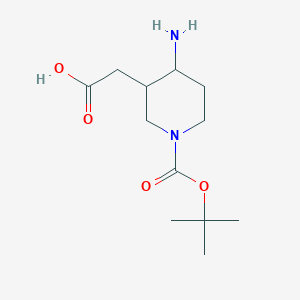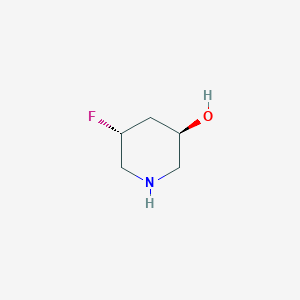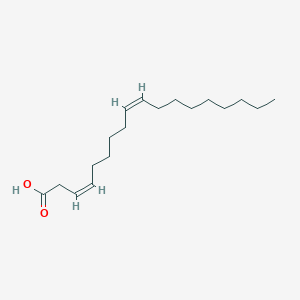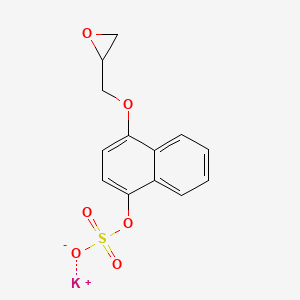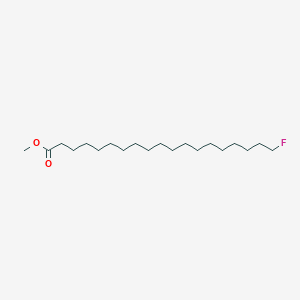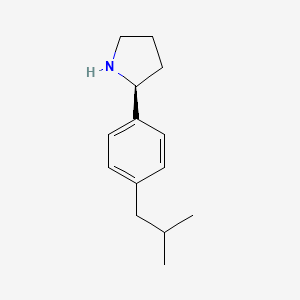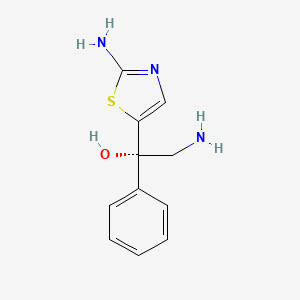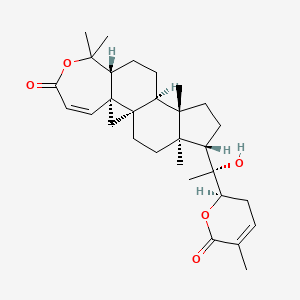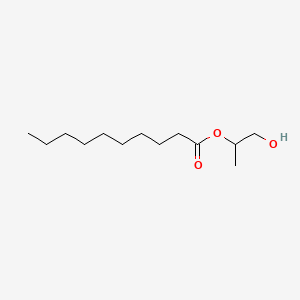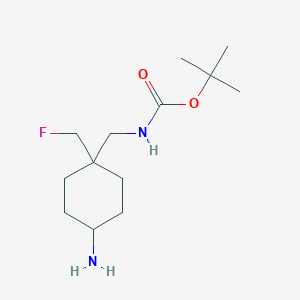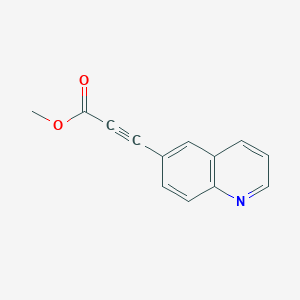
Methyl 3-(quinolin-6-yl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(quinolin-6-yl)propiolate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(quinolin-6-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(quinolin-6-yl)propiolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2,4-diones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Hydroquinoline Derivatives: These compounds also contain a quinoline ring and are known for their medicinal properties.
Uniqueness: Methyl 3-(quinolin-6-yl)propiolate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H9NO2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
methyl 3-quinolin-6-ylprop-2-ynoate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3 |
InChI-Schlüssel |
SYPKSNKPRNZOCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


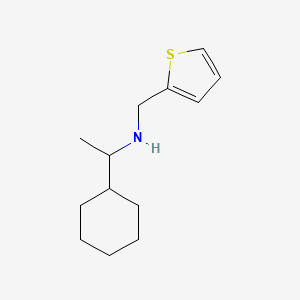

![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
